![molecular formula C9H10N2OS B035179 7-(2-Aminoethyl)benzo[d]thiazol-2-ol CAS No. 108773-10-0](/img/structure/B35179.png)
7-(2-Aminoethyl)benzo[d]thiazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Amino-ethyl)-3H-benzothiazol-2-one is a heterocyclic compound that contains both benzothiazole and aminoethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Amino-ethyl)-3H-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe for detecting metal ions and pH changes in biological systems.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to metal ions, leading to changes in fluorescence properties that can be used for detection purposes. In medicinal applications, the compound may exert its effects by interfering with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A related compound with a similar thiazole ring structure, known for its use in medicinal chemistry.
Benzothiazole: The parent compound of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one, used in various industrial applications.
2-Aminoethylbenzimidazole: A compound with a similar aminoethyl group but a different heterocyclic core.
Uniqueness
7-(2-Amino-ethyl)-3H-benzothiazol-2-one is unique due to its combination of the benzothiazole ring and the aminoethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require selective binding to metal ions or specific biological targets.
Propiedades
Número CAS |
108773-10-0 |
|---|---|
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
Clave InChI |
GJMIYODXHMRHDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Sinónimos |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


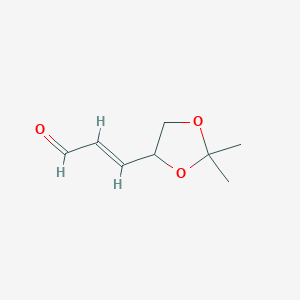
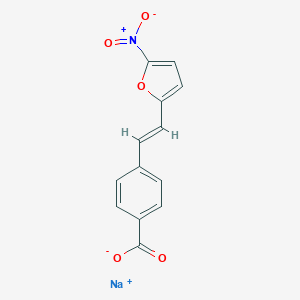
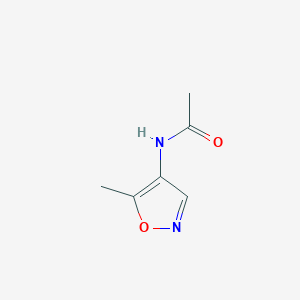

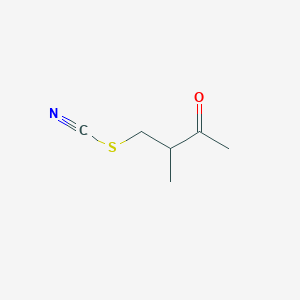
![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)
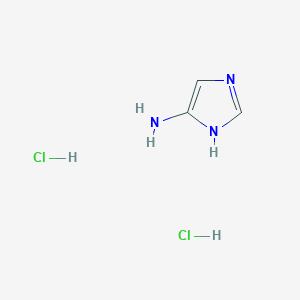





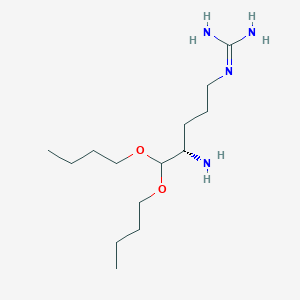
![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)
